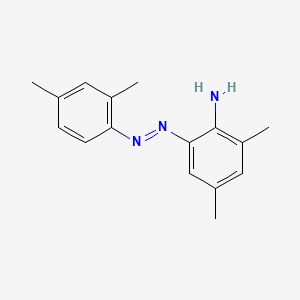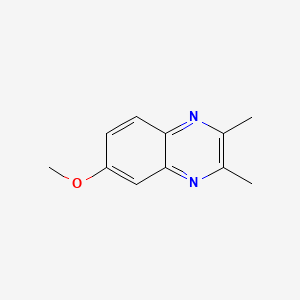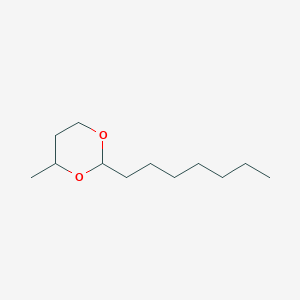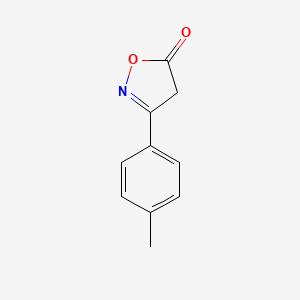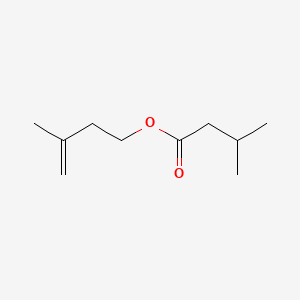
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester is a natural product found in Callitropsis nootkatensis with data available.
Applications De Recherche Scientifique
Inhibitor of Mycolic Acid Biosynthesis
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester has been studied for its role as an inhibitor of mycolic acid biosynthesis. Mycolic acids are significant components of the cell walls of mycobacteria, and inhibitors of their synthesis can have therapeutic potential. For instance, methyl 4-(2-octadecylcyclopropen-1- yl)butanoate, a related analogue, has shown effectiveness in inhibiting mycolic acid biosynthesis (Hartmann et al., 1994).
Quantum Chemical Study
The compound's utility in the field of energy, specifically in autoignition chemistry, has been explored. For example, methyl butanoate, a compound related to butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester, is a surrogate for fatty acid esters used in biodiesel fuel. Quantum chemical studies help understand the thermodynamics and kinetics of autoignition chemistry, which is crucial for developing efficient and sustainable biofuels (Jiao, Zhang, & Dibble, 2015).
Thermal Decomposition in Biofuels
Studies on the thermal decomposition of ester biofuels like methyl butanoate provide insights into the pyrolysis process of biofuels. Understanding the decomposition patterns of such compounds is essential for developing more efficient and cleaner biofuel technologies (Porterfield et al., 2017).
Synthesis and Chemical Transformations
The synthesis and transformation of similar compounds, like quinaldinol derivatives, are areas of interest in chemical research. These processes contribute to the development of new chemicals and materials with potential applications in various industries (Gyul'budagyan, Margaryan, & Durgaryan, 1971).
Application in Food Science
In food science, related compounds like butanoic acid have been evaluated as internal standards for chromatographic analysis. For instance, the analysis of acidic fermentation end-products from Bacillus stearothermophilus in food products is crucial for quality control and safety (Silva, 1995).
Propriétés
Numéro CAS |
54410-94-5 |
|---|---|
Nom du produit |
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-methylbut-3-enyl 3-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-6-12-10(11)7-9(3)4/h9H,1,5-7H2,2-4H3 |
Clé InChI |
TYOOXFQTUDXXCL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCC(=C)C |
SMILES canonique |
CC(C)CC(=O)OCCC(=C)C |
Autres numéros CAS |
54410-94-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



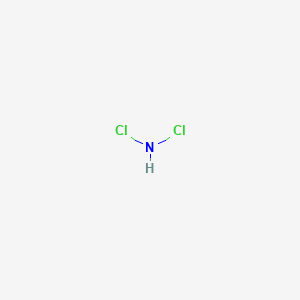
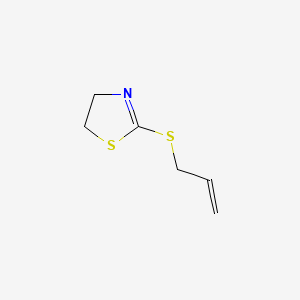
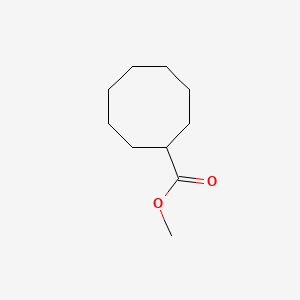
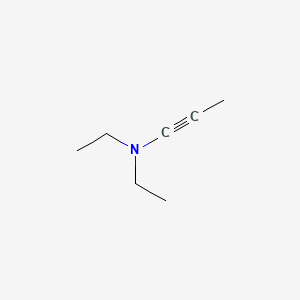
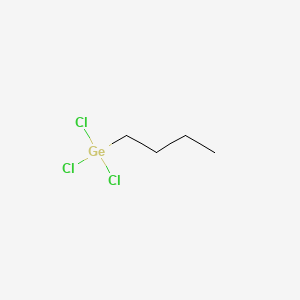
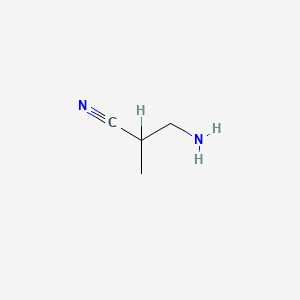
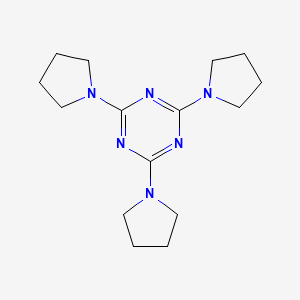
![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)
